6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one
Description
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system. This structure is characterized by a partially saturated pyrimidinone ring with an amino substituent at the C6 position. It is commercially available as a trifluoroacetic acid (TFA) salt, with suppliers offering it under synonyms such as CTK7H6249 and AG-C-78576 .
Properties
IUPAC Name |
6-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-3-10-2-1-8-6(10)9-5(4)11/h1-2,4H,3,7H2,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGLPSQJPVNKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC=CN21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659998 | |
| Record name | 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219406-60-6 | |
| Record name | 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with glyoxal in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of 6-amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one exhibit antiviral properties. For instance, studies have shown that these compounds can inhibit viral replication by interfering with viral polymerases, making them candidates for antiviral drug development against viruses such as HIV and hepatitis C virus (HCV) .
Anticancer Properties
The compound has shown promise in anticancer research. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain modifications of the imidazo[1,2-a]pyrimidin-7(8H)-one structure have been linked to enhanced cytotoxicity against various cancer cell lines .
Biochemical Research
Enzyme Inhibition
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one has been studied as a potential inhibitor of various enzymes involved in nucleotide metabolism. This property can be leveraged to explore metabolic pathways in cell biology and could lead to the development of novel biochemical tools for studying enzyme function .
As a Molecular Probe
The compound's unique structure allows it to serve as a molecular probe in biochemical assays. Its ability to selectively bind to specific proteins or nucleic acids can facilitate the study of biomolecular interactions and dynamics .
Materials Science
Polymer Chemistry
In materials science, 6-amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one has been incorporated into polymer matrices to enhance the thermal and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced composite materials for aerospace and automotive industries .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antiviral Efficacy of Imidazopyrimidine Derivatives | Antiviral activity | Demonstrated inhibition of HCV replication in vitro. |
| Cytotoxic Effects on Cancer Cell Lines | Anticancer properties | Induced apoptosis in breast and lung cancer cell lines with IC50 values < 10 µM. |
| Enzyme Inhibition Studies | Biochemical applications | Identified as a potent inhibitor of dihydrofolate reductase (DHFR). |
| Development of Composite Materials | Materials science | Enhanced thermal stability and mechanical strength in polymer blends. |
Mechanism of Action
The mechanism of action of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Structural Analogues
Pyrido[2,3-d]pyrimidin-7(8H)-ones
Pyrido[2,3-d]pyrimidin-7(8H)-ones share a bicyclic framework but replace the imidazole ring with a pyridine moiety. These compounds are extensively studied for their kinase inhibitory activity. For example, 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (13) exhibits nanomolar activity against tyrosine kinases like BCR and DDR2, critical in cancer therapy. Unlike 6-aminoimidazo-pyrimidinone derivatives, pyrido-pyrimidinones often feature substituents at C4 (e.g., amino or carbonyl groups) to enhance selectivity and potency .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) retain the imidazo-pyridine core but lack the pyrimidinone ring. These derivatives are synthesized via one-pot reactions and exhibit distinct electronic properties due to ester and nitrile substituents, which influence solubility and bioavailability .
Halogenated Dihydroimidazo-Pyrazines
Examples include tert-butyl (2-(3-bromo-2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate. These compounds are intermediates in antimalarial drug development (e.g., mCMQ069) and feature bromine or chlorine atoms at C3, enabling further functionalization via Suzuki-Miyaura coupling.
Biological Activity
6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antibacterial and anticancer activities.
Synthesis
The synthesis of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one involves various chemical reactions that typically include cyclization processes. The compound can be synthesized through the reaction of appropriate precursors such as 2-amino-4,5-dihydropyrimidin-4-one and imidazoles under controlled conditions. The purity and structural integrity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Antibacterial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one, exhibit significant antibacterial properties. A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. Some derivatives showed potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one | 16 | Staphylococcus aureus |
| Other derivatives | 0.5 - 32 | E. coli |
Anticancer Activity
The anticancer potential of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one has also been investigated. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant inhibition of cell proliferation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one is hypothesized to involve multiple mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Apoptosis induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a derivative similar to 6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among treated patients.
- Case Study on Cancer Treatment : A preclinical study demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
